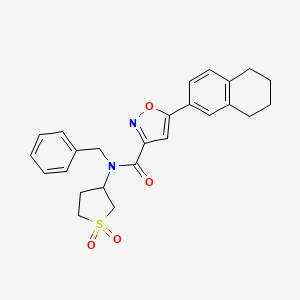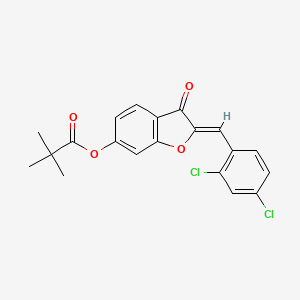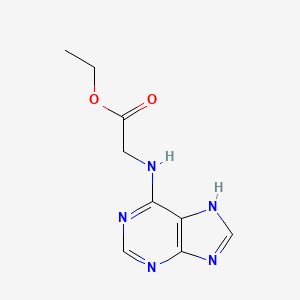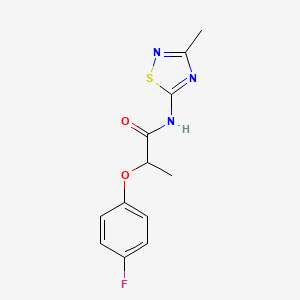![molecular formula C28H26N4O B12206705 6-benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12206705.png)
6-benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including benzyl, methoxyphenyl, dimethyl, and phenyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 6-benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyrimidines, under specific conditions.
Introduction of substituents: The benzyl, methoxyphenyl, dimethyl, and phenyl groups are introduced through various substitution reactions, often involving reagents like benzyl bromide, methoxyphenylboronic acid, and phenylmagnesium bromide.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
6-Benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6-Benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.
Industrial Applications: It may also find applications in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets involved can vary depending on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
6-Benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the nature of the substituents.
Triazolo[1,5-a]pyrimidines: These compounds have an additional triazole ring fused to the pyrimidine core, leading to different chemical and biological properties.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core, resulting in unique biological activities and applications.
Properties
Molecular Formula |
C28H26N4O |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-benzyl-N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C28H26N4O/c1-19-25(18-21-10-6-4-7-11-21)27(30-23-14-16-24(33-3)17-15-23)32-28(29-19)26(20(2)31-32)22-12-8-5-9-13-22/h4-17,30H,18H2,1-3H3 |
InChI Key |
XLTYIGJTUAXSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC=C(C=C4)OC)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B12206625.png)


![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12206642.png)
![2-(4-methoxyphenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12206646.png)
![2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate](/img/structure/B12206648.png)
![3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B12206649.png)

amine](/img/structure/B12206657.png)
![3'-Hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione](/img/structure/B12206660.png)
![5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206667.png)

![Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12206683.png)
![2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12206689.png)
